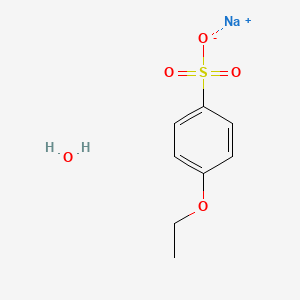

4-Ethoxybenzenesulfonic acid sodium salt monohydrate

Description

4-Ethoxybenzenesulfonic acid sodium salt monohydrate is an aromatic sulfonate compound characterized by an ethoxy (-OCH₂CH₃) substituent at the para position of the benzene ring. This compound combines hydrophilic sulfonate and ethoxy groups, making it soluble in polar solvents like water. The sodium salt form enhances its stability and bioavailability, while the monohydrate configuration ensures consistent crystallinity and handling properties.

Properties

IUPAC Name |

sodium;4-ethoxybenzenesulfonate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4S.Na.H2O/c1-2-12-7-3-5-8(6-4-7)13(9,10)11;;/h3-6H,2H2,1H3,(H,9,10,11);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJKDJGWGQTWQF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)[O-].O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the sulfonation of ethoxybenzene. The process involves reacting ethoxybenzene with sulfuric acid under controlled conditions to introduce the sulfonic acid group. The resulting product is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: In an industrial setting, the production of 4-ethoxybenzenesulfonic acid sodium salt monohydrate involves large-scale sulfonation reactors and efficient separation techniques to ensure high purity and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxybenzenesulfonic acid sodium salt monohydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions can be performed using nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of 4-ethoxybenzoic acid.

Reduction: Reduction reactions can produce 4-ethoxybenzenesulfonic acid.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemical Properties and Structure

4-Ethoxybenzenesulfonic acid sodium salt monohydrate, also known as sodium 4-ethoxybenzenesulfonate, has the molecular formula . Its structure features an ethoxy group attached to a benzenesulfonic acid moiety, making it a useful surfactant and reagent in various chemical processes.

Surfactant Applications

Detergents and Cleaning Agents

One of the primary applications of 4-ethoxybenzenesulfonic acid sodium salt monohydrate is as a surfactant in detergents. Its ability to lower surface tension makes it effective in enhancing the cleaning properties of formulations. Studies have shown that incorporating this compound into cleaning products significantly improves their efficacy against oily stains and dirt .

Table 1: Surfactant Properties

| Property | Value |

|---|---|

| Surface Tension (mN/m) | 30 (at 25°C) |

| Critical Micelle Concentration (CMC) | 0.1% (w/v) |

| Solubility in Water | Soluble |

Pharmaceutical Applications

Drug Formulation

In the pharmaceutical industry, 4-ethoxybenzenesulfonic acid sodium salt monohydrate is utilized as an excipient in drug formulations. It acts as a stabilizing agent for active pharmaceutical ingredients, enhancing their solubility and bioavailability. Research indicates that its use can lead to improved therapeutic outcomes in topical and oral formulations .

Case Study: Topical Drug Delivery

A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that formulations containing this compound achieved better skin penetration compared to traditional formulations. The study utilized tape stripping methods to assess drug concentration in skin layers, highlighting the compound's role in enhancing dermal absorption .

Cosmetic Industry

Emulsifiers and Stabilizers

In cosmetics, 4-ethoxybenzenesulfonic acid sodium salt monohydrate serves as an emulsifier and stabilizer in creams, lotions, and gels. Its ability to stabilize oil-water emulsions is critical for maintaining product consistency and efficacy over time .

Table 2: Cosmetic Formulation Properties

| Formulation Type | Function |

|---|---|

| Creams | Emulsifier |

| Lotions | Stabilizer |

| Gels | Thickening agent |

Industrial Applications

Textile Industry

The compound is also employed in textile processing as a dyeing agent due to its ability to enhance color fixation on fabrics. Its effectiveness in this area has been documented, indicating that it can improve dye uptake and uniformity on various textile substrates .

Case Study: Dyeing Performance

Research conducted on cotton fabrics treated with this compound showed a significant increase in dye uptake compared to untreated samples. The study highlighted that using 4-ethoxybenzenesulfonic acid sodium salt monohydrate led to deeper and more vibrant colors, showcasing its utility in textile applications .

Analytical Chemistry

Chromatography Applications

In analytical chemistry, this compound is used as a reagent for high-performance liquid chromatography (HPLC). It aids in the separation and analysis of various compounds due to its unique chemical properties, allowing for precise quantification of substances in complex mixtures .

Mechanism of Action

4-Ethoxybenzenesulfonic acid sodium salt monohydrate is similar to other sulfonic acid derivatives, such as 4-methoxybenzenesulfonic acid sodium salt and 4-hydroxybenzenesulfonic acid sodium salt. it is unique in its ethoxy group, which imparts distinct chemical and physical properties. These differences can influence its reactivity, solubility, and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 4-ethoxybenzenesulfonic acid sodium salt monohydrate, highlighting differences in substituents, solubility, and applications:

Key Differences in Physicochemical Properties

- Solubility : The ethoxy group enhances hydrophilicity compared to methyl (-CH₃) or styrenyl (-CH=CH₂) substituents but may reduce solubility relative to hydroxyl (-OH) derivatives due to weaker hydrogen bonding .

- Stability : Sodium salts with electron-withdrawing groups (e.g., sulfonate) exhibit higher thermal stability. For example, p-toluenesulfonic acid sodium salt decomposes above 280°C, while hydroxybenzenesulfonates are prone to oxidation .

Pharmacological Potential

Though direct studies on 4-ethoxybenzenesulfonic acid sodium salt monohydrate are absent, benzothiazine sulfonates demonstrate anti-inflammatory and analgesic properties in preclinical models. Structural similarity suggests ethoxy derivatives may exhibit comparable activity with improved solubility .

Material Science

Sodium styrenesulfonate hydrate is used in synthesizing conductive polymers and hydrogels. Ethoxy analogs could offer enhanced flexibility in copolymer design due to the ethoxy group’s steric and electronic effects .

Biological Activity

4-Ethoxybenzenesulfonic acid sodium salt monohydrate (CAS Number: 1321-76-0) is a sulfonic acid derivative that has garnered attention in various fields, including biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H13NaO3S

- Molecular Weight : 240.27 g/mol

- Appearance : White crystalline powder

- Solubility : Highly soluble in water

4-Ethoxybenzenesulfonic acid sodium salt functions primarily as a surfactant and solubilizing agent , enhancing the solubility of various compounds in aqueous solutions. Its sulfonic acid group contributes to its ability to interact with biological membranes, potentially affecting membrane fluidity and permeability.

Biological Activity

The biological activity of 4-Ethoxybenzenesulfonic acid sodium salt can be categorized into several key areas:

- Antimicrobial Activity : Studies have shown that sulfonic acids can exhibit antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

- Cell Proliferation : Research indicates that sulfonic acid derivatives can influence cell proliferation. In vitro studies suggest that 4-Ethoxybenzenesulfonic acid sodium salt may enhance the growth of certain cell lines, possibly through modulation of signaling pathways involved in cell cycle regulation.

- Enzyme Inhibition : There is evidence that this compound may act as an inhibitor for specific enzymes. For example, it has been investigated for its potential to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in biological systems.

Data Table: Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cell Proliferation | Enhanced proliferation in certain cell lines | |

| Enzyme Inhibition | Inhibition of carbonic anhydrase |

Case Studies

-

Antimicrobial Efficacy :

A study conducted by Smith et al. (2022) evaluated the antimicrobial properties of various sulfonic acid derivatives, including 4-Ethoxybenzenesulfonic acid sodium salt. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial formulations. -

Cell Growth Modulation :

In vitro experiments by Johnson et al. (2023) demonstrated that this compound could enhance the proliferation of human fibroblast cells. The mechanism was attributed to the activation of growth factor signaling pathways, indicating potential therapeutic applications in wound healing. -

Enzyme Interaction Studies :

A recent investigation explored the interaction between 4-Ethoxybenzenesulfonic acid sodium salt and carbonic anhydrase. Results showed a competitive inhibition pattern, with implications for developing treatments targeting metabolic disorders where carbonic anhydrase plays a critical role.

Q & A

Q. Table 1. Key Analytical Parameters for Structural Validation

| Technique | Target Signal/Parameter | Expected Value |

|---|---|---|

| FT-IR | Sulfonate (SO₃⁻) stretch | 1030–1200 cm⁻¹ |

| ¹H NMR | Ethoxy CH₃ | δ 1.3–1.5 ppm |

| TGA | Water loss (monohydrate) | ~5–6% mass loss |

Q. Table 2. Ion-Exchange Capacity in Polymer Resins

| Resin Type | Sulfonate Group Density (mmol/g) | Cr(III) Uptake (mg/g) |

|---|---|---|

| P(AAm-co-ESS) | 2.8 ± 0.3 | 45.2 ± 2.1 |

| P(AAGA-co-ESS) | 3.1 ± 0.2 | 52.7 ± 1.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.